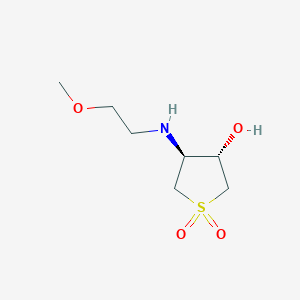
(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide is a chiral compound with a tetrahydrothiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring. This can be achieved through a variety of methods, including the use of sulfur-containing reagents and appropriate catalysts.
Introduction of the Hydroxy Group: The hydroxy group at the 3-position is introduced through a hydroxylation reaction. Common reagents for this step include hydrogen peroxide or other oxidizing agents.
Amination: The introduction of the (2-methoxyethyl)amino group at the 4-position is typically carried out through an amination reaction. This can be achieved using amine reagents under suitable conditions, such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using various reagents, depending on the desired substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxy or carbonyl groups, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is of interest for its potential therapeutic properties. It may be used as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules
Biological Studies: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4S)-4-Hydroxy-N-(2-methoxyethyl)tetrahydro-3-thiophenaminium 1,1-dioxide
- 2-amino-n-heteroaryl-nicotinamides
Uniqueness
(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide is unique due to its specific chiral configuration and the presence of both hydroxy and amino functional groups
Propriétés
Formule moléculaire |
C7H15NO4S |
|---|---|
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
(3S,4S)-4-(2-methoxyethylamino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C7H15NO4S/c1-12-3-2-8-6-4-13(10,11)5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 |
Clé InChI |
MCKNDMCUGIAFNF-RNFRBKRXSA-N |
SMILES isomérique |
COCCN[C@@H]1CS(=O)(=O)C[C@H]1O |
SMILES canonique |
COCCNC1CS(=O)(=O)CC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361774.png)
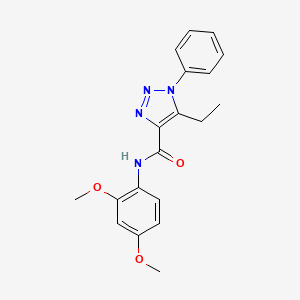
![3-Amino-5'-chloro-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-indole]-2-carbonitrile](/img/structure/B13361783.png)
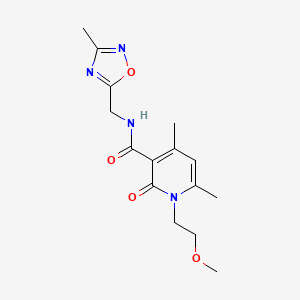

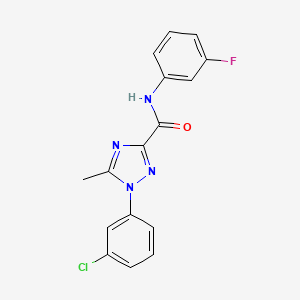
![3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361791.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-6-methoxy-6-oxo-D-norleucine Methyl Ester](/img/structure/B13361792.png)
![6-(2-Chloro-5-iodophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361797.png)

![6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361805.png)
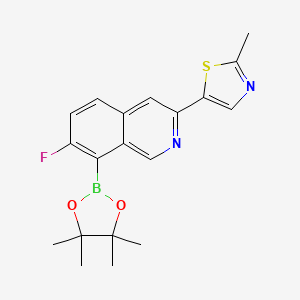
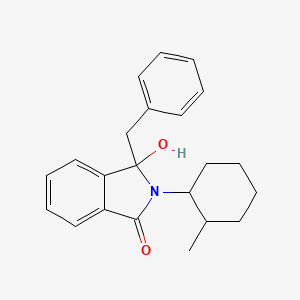
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B13361850.png)
